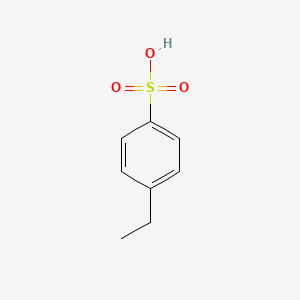

4-Ethylbenzenesulfonic acid

Descripción

Historical Context and Significance of Aromatic Sulfonic Acids in Chemical Science

Aromatic sulfonic acids have a rich history, with their study dating back to the 19th and early 20th centuries, a period that laid the groundwork for the synthetic dye industry. thieme-connect.de These compounds, characterized by a sulfonic acid group (-SO3H) directly attached to an aromatic ring, are pivotal intermediates in organic synthesis. thieme-connect.denumberanalytics.com Their significance stems from their unique properties, such as high water solubility and strong acidity, comparable to that of sulfuric acid. thieme-connect.debritannica.com This acidity has made them valuable as catalysts in a multitude of organic reactions, including esterification and dehydration. thieme-connect.de

The process of sulfonation, the primary method for synthesizing aromatic sulfonic acids, involves treating aromatic compounds with potent sulfonating agents like concentrated sulfuric acid or oleum. britannica.comgoogle.com Historically, the ability to introduce a sulfonic acid group onto an aromatic ring opened up new avenues for the synthesis of a wide range of chemicals, including phenols, detergents, and pharmaceuticals. thieme-connect.debritannica.comacs.org The development of synthetic detergents based on the sodium salts of long-chain alkyl-substituted benzenesulfonic acids is a testament to their industrial importance. thieme-connect.de

Overview of 4-Ethylbenzenesulfonic Acid as a Model Compound in Mechanistic Studies

This compound, with its relatively simple structure, has proven to be an invaluable model compound for investigating various chemical phenomena. Its synthesis is typically achieved through the sulfonation of ethylbenzene (B125841). ontosight.ai The presence of the ethyl group provides distinct reactive sites, allowing researchers to probe the selectivity and mechanisms of different reactions.

For instance, in studies of alkane activation by platinum(II) complexes, this compound has been used to demonstrate comparable rates of functionalization at both the methyl and benzylic positions of the ethyl group. caltech.edu This highlights its utility in understanding the intricacies of C-H bond activation, a fundamental process in organic chemistry. Furthermore, research on silica (B1680970) functionalized with this compound groups as a catalyst in biodiesel production has provided insights into catalyst deactivation mechanisms, such as the leaching of active groups and the adsorption of organic compounds. researchgate.net

The osmotic coefficients of aqueous solutions of this compound have also been studied, contributing to a deeper understanding of the physical chemistry of electrolyte solutions. cdnsciencepub.com These studies, which compare its properties to other aromatic monosulfonic acids, help to elucidate the influence of the organic portion of the molecule on the behavior of the solution. cdnsciencepub.com

Contemporary Research Landscape and Emerging Trends for this compound Investigations

Current research continues to explore the diverse applications and fundamental properties of this compound. A notable area of investigation is its use in the development of advanced materials. For example, it has been employed as a dopant for conducting polymers like polypyrrole and polythiophene. chemicalbook.commdpi.comnih.gov Doping with this compound can significantly enhance the electrical conductivity of these polymers, opening up possibilities for their use in electronic devices and sensors. mdpi.comnih.gov

Another emerging trend is its application in catalysis. Silica functionalized with this compound groups is being explored as a solid acid catalyst for various organic transformations, including the synthesis of biofuels. researchgate.netosti.gov These materials offer potential advantages over traditional liquid acid catalysts, such as easier separation and reusability. However, research is also focused on understanding and mitigating catalyst deactivation to improve their long-term performance. researchgate.net

Furthermore, the sodium salt of this compound is being investigated in the field of microextraction. mdpi.com It is used to form an ion-associate phase in situ for the extraction of organic pollutants from aqueous samples, demonstrating its potential in analytical and environmental chemistry. mdpi.com

Scope and Research Objectives for Advanced Scholarly Inquiry into this compound

Future advanced scholarly inquiry into this compound is poised to explore several key areas. A primary objective will be to deepen the understanding of its catalytic activity in a wider range of reactions. This includes designing more robust and efficient solid acid catalysts based on functionalized materials and exploring their application in green chemistry processes.

Another significant research direction will be to further investigate its role in the development of novel conducting materials. This could involve exploring new polymer matrices and optimizing doping processes to achieve even higher and more stable electrical conductivities. The self-assembly and structural properties of these doped polymers will also be a critical area of study.

Mechanistic studies will continue to be a cornerstone of research, with a focus on elucidating the precise pathways of reactions where this compound or its derivatives act as reactants, catalysts, or model compounds. Advanced computational and spectroscopic techniques will be instrumental in these investigations.

Finally, exploring the environmental fate and potential applications of this compound in remediation technologies presents another avenue for future research. Understanding its interactions with various environmental matrices and its potential to be used in processes like pollutant extraction will be of growing importance.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H10O3S | ontosight.ai |

| Molecular Weight | 186.23 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 56-58 °C | ontosight.ai |

| Boiling Point | 333-335 °C | ontosight.ai |

| Density | 1.229 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5331 | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water and organic solvents | ontosight.ai |

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIXOPDYGQCZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046571 | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-69-1, 57352-34-8 | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057352348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-ethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIG6VCJ1KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Ethylbenzenesulfonic Acid

Established Synthetic Pathways for 4-Ethylbenzenesulfonic Acid Production

The industrial synthesis of this compound primarily relies on the direct sulfonation of ethylbenzene (B125841). This process, while well-established, requires careful control of reaction parameters to ensure high yield and purity of the desired para-isomer. Subsequent separation and purification steps are crucial to isolate this compound from the resulting isomeric mixture.

Direct Sulfonation of Ethylbenzene: Reaction Conditions and Yield Optimization

The direct sulfonation of ethylbenzene is an electrophilic aromatic substitution reaction where an electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the benzene (B151609) ring. google.com The ethyl group, being an electron-donating group, directs the incoming sulfonic acid group to the ortho and para positions. Due to steric hindrance from the ethyl group, the para-isomer, this compound, is the major product. nih.gov

The most common sulfonating agents are concentrated sulfuric acid and fuming sulfuric acid (oleum). ontosight.ai The reaction mechanism involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. nih.gov

Optimization of reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts, such as di-sulfonated derivatives and other isomers. Key parameters that are controlled during industrial production include:

Temperature: Maintaining a temperature at or below 100°C helps to prevent over-sulfonation and other side reactions.

Molar Ratio: A slight excess of the sulfonating agent is typically used to ensure complete conversion of ethylbenzene. A molar ratio of ethylbenzene to sulfuric acid of 1:1.2 is often employed to minimize the formation of di-sulfonated byproducts.

Modern approaches to improve reaction efficiency and selectivity include the use of microwave-assisted synthesis and flow chemistry systems. These methods can significantly reduce reaction times and improve control over the reaction conditions.

Table 1: Optimized Reaction Parameters for the Direct Sulfonation of Ethylbenzene

| Parameter | Optimal Range | Purpose |

| Temperature | ≤ 100°C | To prevent over-sulfonation and side reactions. |

| Molar Ratio (Ethylbenzene:H₂SO₄) | 1:1.2 | To minimize the formation of di-sulfonated byproducts. |

| Sulfonating Agent | Concentrated H₂SO₄ or Fuming H₂SO₄ | Provides the electrophile (SO₃) for the reaction. |

Selective Isomer Separation and Purification Techniques in this compound Synthesis

The sulfonation of ethylbenzene inevitably produces a mixture of isomers, primarily the ortho- and para-isomers, with a smaller amount of the meta-isomer. The separation of the desired this compound from this mixture is a critical step in the manufacturing process.

One of the most effective methods for isomer separation is fractional crystallization . This technique leverages the differences in the melting points and solubilities of the different ethylbenzenesulfonic acid isomers or their salts. google.comgoogle.com By carefully controlling the temperature and concentration of the solution, the less soluble para-isomer can be selectively crystallized while the more soluble ortho- and meta-isomers remain in the mother liquor. justia.com

Another common approach involves the formation of salts, such as aniline (B41778) salts. chemicalbook.com The different isomers of ethylbenzenesulfonic acid form salts with aniline that have distinct solubilities, allowing for their separation through crystallization.

High-Performance Liquid Chromatography (HPLC) is a valuable analytical technique for verifying the purity of the final product and can also be used for preparative separation on a smaller scale. sielc.com

Advanced Synthetic Approaches to this compound Derivatives and Analogues

Building upon the foundational synthesis of this compound, researchers have developed various methods to introduce additional functional groups onto the aromatic ring, leading to a diverse range of derivatives with specialized properties.

Synthesis of Halogenated this compound Systems (e.g., 2,3,5-Trichloro-4-ethylbenzenesulfonic Acid)

The introduction of halogen atoms to the this compound framework can significantly alter its chemical and physical properties. A notable example is 2,3,5-trichloro-4-ethylbenzenesulfonic acid , which has been identified as a synthetic intermediate. google.comgoogleapis.com The synthesis of such polychlorinated derivatives can be achieved through the direct chlorination of this compound. One patented method describes the reaction of an aromatic sulfonic acid melt with elemental chlorine, without the need for a solvent or catalyst. google.com

Another important class of halogenated derivatives includes aminohalogenated compounds. For instance, 2-amino-5-chloro-4-ethylbenzenesulfonic acid is synthesized through a multi-step process that typically involves: ontosight.aismolecule.com

Chlorination: Introduction of a chlorine atom to a suitable precursor.

Nitration followed by Reduction or Direct Amination: Installation of the amino group.

Sulfonation: Introduction of the sulfonic acid group.

The synthesis of 2-amino-5-chloro-4-ethylbenzenesulfonic acid can start from 4-ethylbenzene, which is reacted with chlorosulfonic acid. ontosight.ai

Functionalization Strategies for Novel this compound Conjugates

The sulfonic acid group of this compound primarily imparts water solubility to the molecule. For the creation of novel conjugates, functionalization typically occurs at other positions on the aromatic ring, which may require the prior introduction of reactive functional groups such as amino or carboxyl groups. researchgate.net

General strategies for the bioconjugation of aromatic compounds that can be applied to derivatives of this compound include:

Amide Bond Formation: If a carboxyl group is present on the aromatic ring, it can be activated (e.g., with carbodiimides) to react with primary amines on biomolecules.

Reactions with Amino Groups: An amino-substituted derivative of this compound can be a versatile precursor. The primary amine can be targeted by various reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. acs.org

For example, the amino group of an amino-4-ethylbenzenesulfonic acid derivative could be reacted with a molecule containing an NHS ester to form a conjugate, with the sulfonic acid group ensuring water solubility of the final product.

Routes to Amino-Substituted this compound Derivatives

The introduction of an amino group to the this compound structure opens up a wide range of possibilities for further functionalization and conjugation. Key amino-substituted derivatives include 2-amino- and 3-amino-4-ethylbenzenesulfonic acid.

The synthesis of 3-amino-4-ethylbenzenesulfonic acid (CAS 3694-83-5) results in a compound where the amino group can be used in various coupling reactions. cymitquimica.comnih.gov

General synthetic routes to aminobenzenesulfonic acids that can be adapted for the synthesis of amino-4-ethylbenzenesulfonic acid derivatives include:

Sulfonation of an Amino-Substituted Precursor: For example, the sulfonation of an ethylaniline derivative.

Reduction of a Nitro-Substituted Precursor: This involves the nitration of this compound followed by the reduction of the nitro group to an amino group. The sulfonyl group can act as a blocking group to direct the nitration to a specific position. masterorganicchemistry.com

Sulfonation of a Nitro-substituted Precursor followed by Reduction: For instance, the sulfonation of a nitroethylbenzene followed by reduction of the nitro group.

A specific method for preparing aminobenzenesulfonic acids involves the sulfonation of an ortho-aminophenol with sulfuric acid. google.com While not directly applicable to ethyl-substituted derivatives, this illustrates a general strategy that could be adapted.

Mechanistic Studies of this compound Formation and Transformation

The formation of this compound and its subsequent chemical transformations are governed by fundamental principles of organic reaction mechanisms. A detailed understanding of these pathways is crucial for optimizing synthetic routes and controlling product distribution. This section delves into the mechanistic aspects of the sulfonation of ethylbenzene and the reactivity of the resulting this compound.

Electrophilic Aromatic Substitution Mechanisms in Sulfonation

Generation of the Electrophile: The actual electrophilic species in sulfonation is typically sulfur trioxide (SO₃). cardiff.ac.uknih.gov In the presence of concentrated sulfuric acid (H₂SO₄), which is often used as the sulfonating agent, SO₃ can be generated in situ. Fuming sulfuric acid, or oleum, which is a solution of SO₃ in H₂SO₄, provides a high concentration of the electrophile. nih.govrsc.org While SO₃ is neutral, the sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. In some instances, protonated sulfur trioxide, HSO₃⁺, is also considered an active electrophile. rsc.orgsoton.ac.uk

Formation of the Sigma Complex (Arenium Ion): The π electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. cardiff.ac.uk This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. chemicalbook.com The formation of this intermediate is typically the rate-determining step of the reaction. chemicalbook.com

The ethyl group (–CH₂CH₃) on the benzene ring is an activating group and an ortho, para-director. This means it increases the rate of electrophilic substitution compared to benzene and directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to itself. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the positive charge in the sigma complex through inductive effects and hyperconjugation. The resonance structures of the sigma complex show that the positive charge is delocalized over the ring. For ortho and para attack, one of the resonance contributors places the positive charge on the carbon atom bearing the ethyl group, which is a tertiary carbocationic center and thus more stable. chemicalbook.com However, due to steric hindrance from the ethyl group, the para position is less sterically hindered than the ortho positions, leading to this compound being the major product. researchgate.net

Regioselectivity in the Sulfonation of Ethylbenzene

| Position of Attack | Relative Stability of Sigma Complex | Major/Minor Product |

| ortho | Stabilized by ethyl group, but sterically hindered | Minor |

| meta | Less stable compared to ortho and para intermediates | Negligible |

| para | Stabilized by ethyl group and sterically accessible | Major |

Deprotonation and Re-aromatization: In the final step, a weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex. rsc.org This restores the aromatic π system, leading to the formation of the stable product, this compound. rsc.org The sulfonation reaction is notably reversible, and the sulfonic acid group can be removed by heating the arylsulfonic acid in dilute aqueous acid. acs.orgnih.gov

Proton Transfer Dynamics and Acidity Studies of this compound in Various Media

The sulfonic acid group (–SO₃H) is a strongly acidic functional group. Consequently, this compound is a strong acid. The acidity and the dynamics of its proton transfer are critical to its role as a catalyst and its behavior in various chemical systems.

Acidity and pKa: Arylsulfonic acids are known to be strong acids, comparable in strength to mineral acids. For instance, the pKa of the parent compound, benzenesulfonic acid, is approximately -2.8 in water, indicating that it is almost completely dissociated in aqueous solution. chemicalbook.com While specific experimental pKa values for this compound in various solvents are not widely reported in the literature, it is expected to have a similarly low pKa value due to the high stability of its conjugate base, the 4-ethylbenzenesulfonate (B229782) anion. The negative charge on the sulfonate group is effectively delocalized over the three oxygen atoms and the sulfur atom. The presence of the para-ethyl group is expected to have a minor electronic effect on the acidity compared to the inherent acidity of the sulfonic acid group. Research on para-alkyl-substituted benzenesulfonic acids has suggested that they can form strong hydrogen bonds in proton transfer complexes. rsc.org

Reaction Kinetics and Thermodynamic Considerations in this compound Derivatization

This compound can be converted into various derivatives, most commonly sulfonyl chlorides and sulfonamides, which are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The kinetics and thermodynamics of these derivatization reactions are key to understanding and controlling these synthetic transformations.

Formation of 4-Ethylbenzenesulfonyl Chloride: The most common method for preparing a sulfonyl chloride from a sulfonic acid is by reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Reaction: C₂H₅C₆H₄SO₃H + PCl₅ → C₂H₅C₆H₄SO₂Cl + POCl₃ + HCl

While specific kinetic and thermodynamic data for the formation of 4-ethylbenzenesulfonyl chloride are not extensively documented, data for the closely related p-toluenesulfonyl chloride can provide an indication of the thermodynamic parameters.

Thermodynamic Data for a Related Sulfonyl Chloride Data for p-Toluenesulfonyl chloride

| Thermodynamic Property | Value |

| Enthalpy of formation (gas) (ΔfH°gas) | -366.5 kJ/mol |

| Standard Gibbs free energy of formation (ΔfG°) | Not available |

| Enthalpy of fusion (ΔfusH°) | 23.4 kJ/mol |

| Enthalpy of vaporization (ΔvapH°) | 61.9 kJ/mol |

Source: Cheméo

The reactions to form sulfonyl chlorides are generally thermodynamically favorable. The kinetics of the reaction will depend on the specific chlorinating agent used and the reaction conditions, such as temperature and solvent.

Formation of Sulfonamides: 4-Ethylbenzenesulfonyl chloride readily reacts with primary or secondary amines to form N-substituted 4-ethylbenzenesulfonamides. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile.

Reaction: C₂H₅C₆H₄SO₂Cl + RNH₂ → C₂H₅C₆H₄SO₂NHR + HCl

The kinetics of this reaction are typically fast, especially with unhindered amines. The reaction is often carried out in the presence of a base to neutralize the HCl produced, which drives the reaction to completion. Studies on the synthesis of various N-(substituted phenyl)-4-ethylbenzenesulfonamides have been reported, indicating the versatility of this reaction. researchgate.net

Other Derivatization Reactions: The derivatization of this compound is not limited to sulfonyl chlorides and sulfonamides. For example, the oxidation of the ethyl group can occur under certain conditions. In a study involving the hydroxylation of sodium 4-ethylbenzenesulfonate by an iron(IV)-oxo species, a second-order rate constant was determined.

Kinetic Data for a Derivatization Reaction of Sodium 4-Ethylbenzenesulfonate

| Reaction | Rate Constant | Conditions |

| Hydroxylation by an Iron(IV)-oxo species | 2.0 M⁻¹s⁻¹ (apparent second-order) | Single turnover conditions |

Source: Journal of the American Chemical Society acs.org

This highlights that the kinetics of derivatization are highly dependent on the specific reagents and reaction pathway. The equilibrium position of these reactions is governed by the relative thermodynamic stability of the reactants and products, which can be influenced by factors such as bond energies, resonance stabilization, and solvation effects. libretexts.orgkhanacademy.org

Catalytic Applications and Reaction Engineering of 4 Ethylbenzenesulfonic Acid

4-Ethylbenzenesulfonic Acid as a Brønsted Acid Catalyst in Organic Transformations

This compound (EBSA) is a strong organic acid that serves as an effective Brønsted acid catalyst in a variety of organic transformations. Its catalytic activity stems from the presence of the sulfonic acid group (-SO₃H), which can readily donate a proton to initiate or accelerate chemical reactions. sciengine.comnih.govrsc.org This characteristic makes it a valuable tool in both laboratory-scale synthesis and industrial processes. nih.govmdpi.com The ethyl group on the benzene (B151609) ring provides a degree of organophilicity, influencing its solubility and interaction with organic substrates.

The utility of this compound has been demonstrated in several key areas of chemical synthesis. For instance, it has been employed as a catalyst in reactions such as the hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with cyclohexanone, a process relevant to the production of high-value chemicals. sciengine.com Furthermore, its catalytic properties are leveraged in the synthesis of biodiesel, where it can be functionalized onto silica (B1680970) supports. scispace.com In such applications, the Brønsted acidic sites of the catalyst are crucial for promoting reactions like esterification. scispace.com

Catalysis in Polymerization Reactions

This compound plays a significant role in the field of polymer chemistry, where it functions in several distinct capacities, including as a catalyst for polycondensation, a dopant for conducting polymers, and a potential initiator for certain polymerization systems.

The synthesis of high molecular weight (HMW) poly(L-lactic acid) (PLLA) is of great interest due to PLLA's biodegradable and biocompatible properties. Direct polycondensation of lactic acid is a challenging route for obtaining HMW PLLA because of the difficulty in removing the water byproduct, which can lead to an equilibrium that limits polymer chain growth. orientjchem.orgalfa-chemistry.com

Research has shown that this compound, along with other organic acids like p-toluenesulfonic acid, can effectively catalyze the direct polycondensation of L-lactic acid to produce HMW PLLA. scientific.netdntb.gov.uagrafiati.com In one study, using 1 wt% of the organic acid catalyst in a nitrogen-controlled environment facilitated the synthesis of HMW PLLA. scientific.net The nitrogen atmosphere helps to inhibit the reverse reaction by preventing water from entering the reactor, and improved moisture control also enhances the color of the final polymer. scientific.net The process often involves a melt polycondensation step to create a pre-polymer, followed by solid-state polycondensation, during which the molecular weight increases. scientific.net

Table 1: Effect of Catalyst on Poly(L-Lactic Acid) Synthesis

| Catalyst | Method | Key Finding | Reference |

|---|---|---|---|

| This compound | Direct Polycondensation | Capable of producing high molecular weight PLLA. | scientific.netdntb.gov.ua |

| p-Toluenesulfonic acid | Direct Polycondensation | Also effective in producing high molecular weight PLLA. | orientjchem.orgscientific.net |

Conducting polymers, such as polypyrrole (PPy), require a process called doping to introduce charge carriers and thereby increase their electrical conductivity. mit.edu Doping involves incorporating charged molecules, known as dopants, into the polymer matrix. smolecule.com this compound has been utilized as a dopant for polypyrrole films. mit.educhemicalbook.com

The electrical and spectral properties of polypyrrole doped with sodium 4-ethylbenzenesulfonate (B229782) (EBS) have been compared with those of PPy doped with other sodium alkylbenzenesulfonates. researchgate.net These studies aim to optimize the conditions for the electrochemical polymerization of pyrrole (B145914) and to understand how different dopants affect the properties of the resulting conductive polymer. researchgate.net The use of aromatic sulfonate dopants like EBSA can lead to polypyrrole with high conductivity and specific surface characteristics, such as hydrophobicity and surface roughness, which can be important for applications like neural adhesion. researchgate.net In some cases, the addition of certain chemicals during polymerization can further improve the stability of the resulting polypyrrole. aatcc.org

Table 2: Dopants for Polypyrrole and their Effects

| Dopant | Polymer | Effect | Reference |

|---|---|---|---|

| This compound | Polypyrrole | Used to dope (B7801613) high-conducting thin films. | chemicalbook.com |

| Sodium 4-ethylbenzenesulfonate | Polypyrrole | Influences the electrical and spectral properties of the polymer. | researchgate.net |

| p-Toluenesulfonate (pTS) | Polypyrrole | Can result in very high conductivity. | researchgate.net |

In chain-growth polymerization, an initiator is a substance that starts the polymerization process. byjus.com For cationic polymerization, which involves monomers with electron-donating substituents, initiators are typically electrophilic species that can transfer a charge to a monomer, making it reactive. wikipedia.org Classical protic acids and Lewis acids are common initiators for cationic polymerization. wikipedia.org

While specific examples of this compound acting as a primary polymerization initiator are not extensively detailed in the provided search results, benzenesulfonic acid esters are mentioned as thermal cation initiators. tcichemicals.com This suggests that derivatives of this compound could potentially function in a similar capacity. The strong Brønsted acidity of this compound allows it to protonate certain monomers, which is the fundamental initiation step in many cationic polymerizations. nih.govrsc.org For example, it is plausible that it could initiate the polymerization of vinyl ethers or other electron-rich alkenes.

Catalysis in Reductive Etherification for Specialty Chemical and Lubricant Production

Reductive etherification is a valuable chemical transformation that combines alcohols and carbonyl compounds (aldehydes or ketones) to form ethers. organic-chemistry.org These ethers have applications as specialty chemicals and lubricants, and as blendstocks for diesel fuel due to their favorable properties like high cetane numbers. escholarship.orgnrel.gov The reaction typically requires a catalyst to proceed efficiently.

Recent studies have explored the reductive etherification of biomass-derived molecules as a pathway to renewable fuels and chemicals. nrel.gov For example, the reductive etherification of n-butanol and 4-heptanone (B92745) to produce 4-butoxyheptane has been investigated using palladium nanoparticles supported on materials like NbOPO₄. nrel.gov While the primary catalytic role in this specific system is attributed to the palladium and the support, the reaction mechanism can involve acid-catalyzed steps. nrel.gov The competing reaction in alcohol dehydration over an acid catalyst is the formation of alkenes. escholarship.org

Although direct evidence of this compound being used in these specific reductive etherification processes is not prominent in the search results, its nature as a strong Brønsted acid catalyst makes it a candidate for promoting the etherification step, particularly in systems where a homogeneous acid catalyst is desired.

Applications in Fine Chemical Synthesis and Industrial Processes

The utility of this compound extends to various aspects of fine chemical synthesis and industrial applications. mdpi.com It is produced by the sulfonation of ethylbenzene (B125841) with sulfuric acid. nih.govchemicalbook.com Its use is noted in the manufacturing of plastics, resins, soaps, and cleaning compounds. nih.gov

One notable application is in the synthesis of biodiesel, where silica functionalized with this compound has been used as a solid acid catalyst. scispace.com In this context, the catalyst was effective, although leaching was observed in the initial run. High temperatures (150°C) were found to be detrimental to catalyst regeneration due to the combustion of the organosulfonic acid sites. scispace.com

Furthermore, this compound has been investigated in the context of electrophilic trifluoromethylation chemistry, indicating its role in facilitating complex organic transformations. ethz.ch The synthesis of m-ethylbenzenesulfonic acid, an isomer, is typically achieved by first performing a Friedel-Crafts alkylation on benzene to form ethylbenzene, followed by sulfonation, as direct alkylation of benzenesulfonic acid is not effective due to the deactivating nature of the sulfonic acid group. pearson.com

Heterogeneous Catalysis Featuring this compound Moieties

The development of solid acid catalysts is crucial for sustainable chemical processes, and silica-supported this compound (EBSA/SiO₂) has emerged as a promising candidate. These catalysts are typically prepared by grafting sulfonic acid groups onto a silica support, a process that enhances their utility in various reactions by providing a stable, heterogeneous catalytic system.

The synthesis of EBSA/SiO₂ involves the calcination of silica to activate the surface hydroxyl groups. Subsequently, the sulfonic acid is grafted onto the silica support. For instance, calcined silica can be stirred in ethanol, followed by the dropwise addition of a silylating agent like 4-[2-(trimethoxysilyl)ethyl]benzene sulfonyl chloride in ethanol. escholarship.org This method ensures the covalent attachment of the this compound moieties to the silica surface. An alternative approach involves the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and an organosilane precursor, which can lead to a higher concentration of sulfonic groups within the mesoporous silica structure. google.com

Characterization of these catalysts is essential to understand their physical and chemical properties, which in turn dictate their catalytic performance. A variety of techniques are employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the successful immobilization of the sulfonic acid groups onto the silica support. frontiersin.org

Nitrogen Adsorption-Desorption Isotherms: These measurements are used to determine the surface area, pore volume, and pore size distribution of the catalyst, ensuring the porous structure remains intact after functionalization. researchgate.net The preservation of the porous network is critical for allowing reactant access to the active sites.

Thermogravimetric Analysis (TGA): TGA helps to assess the thermal stability of the catalyst and to quantify the amount of organic functional groups grafted onto the silica surface. frontiersin.org

Acid-Base Titration: This method is used to determine the total number of acid sites on the catalyst surface, providing a measure of the catalyst's potential activity. rsc.org

Elemental Analysis (ICP-OES): Inductively Coupled Plasma-Optical Emission Spectrometry can be used to determine the sulfur content, which helps in quantifying the loading of sulfonic acid groups. rsc.org

X-ray Diffraction (XRD): XRD is used to study the crystalline structure of the support and to ensure that the modification process does not significantly alter the silica framework. frontiersin.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide information about the morphology and particle size of the catalyst. frontiersin.org

The table below summarizes the key characterization techniques and the information they provide for silica-supported this compound catalysts.

| Characterization Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of sulfonic acid group immobilization |

| N₂ Adsorption-Desorption | Surface area, pore volume, and pore size distribution |

| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of organic groups |

| Acid-Base Titration | Total number of acid sites |

| Elemental Analysis (ICP-OES) | Sulfur content and sulfonic acid group loading |

| X-ray Diffraction (XRD) | Crystalline structure of the support |

| TEM and SEM | Catalyst morphology and particle size |

Silica-functionalized with 4-ethyl-benzenesulfonic acid groups has been investigated as a catalyst for biodiesel production. researchgate.net However, catalyst deactivation is a significant challenge in the industrial application of these materials.

The primary mechanisms of deactivation for these catalysts in biodiesel synthesis are:

Leaching of Organosulfonic Groups: The active sulfonic acid groups can be lost from the silica support into the reaction medium. researchgate.net This leaching is influenced by the reactants and products, with glycerol (B35011) showing a particularly high leaching capacity. researchgate.net

Adsorption of Organic Compounds: Reactants, products (like glycerol and biodiesel), and byproducts can adsorb onto the acid sites, blocking them and reducing the catalyst's activity. researchgate.net These organic deposits can be formed through side reactions involving the reactants and/or products. researchgate.net

Studies have shown that the catalyst deactivates significantly during the first reaction run, with the activity stabilizing in subsequent runs. researchgate.net This initial sharp deactivation is attributed to both leaching and the formation of organic deposits, which occur predominantly in the first cycle. researchgate.net The impact of organic deposits on deactivation becomes more pronounced at higher reaction temperatures (above 423K). researchgate.net Importantly, the porous structure of the silica support generally remains unchanged during use, indicating that sintering or other alterations of the porous network are not primary causes of deactivation. researchgate.net

Regeneration of the deactivated catalyst is crucial for its economic viability. However, regeneration of silica-supported this compound catalysts has proven to be challenging. Thermal treatment to remove the adsorbed organic compounds is often ineffective because the temperatures required for combustion of the deposits also lead to the combustion of the organosulfonic acid sites themselves. researchgate.net This simultaneous decomposition of the active sites and the organic foulants prevents a simple thermal regeneration process. researchgate.net Therefore, more sophisticated regeneration strategies are needed to selectively remove the adsorbed species without damaging the catalytically active sulfonic acid groups.

The performance of heterogeneous catalysts is often enhanced in continuous flow systems compared to batch reactors. Silica-supported this compound has been evaluated as a catalyst in continuous flow for reactions such as the 1,2-dihydroxylation of 1-methylcyclohexene with hydrogen peroxide. nih.gov In this specific application, the silica-supported 4-ethylphenylsulfonic acid demonstrated excellent results, achieving a 90% yield and 96% selectivity for the desired 1-methyl-1,2-cyclohexanediol under solvent-free conditions. nih.gov

The use of monoliths functionalized with sulfonic acid groups, including para-ethylbenzenesulfonic acid, has also been explored for continuous flow reactions. researchgate.net These monolithic reactors can offer high conversion and productivity without a significant pressure drop due to their interconnected and homogeneous macroporous structure. researchgate.net This is a significant advantage for industrial-scale continuous processes.

The table below presents a summary of the performance of heterogeneous this compound catalysts in different reaction systems.

| Reaction | Catalyst System | Conditions | Yield (%) | Selectivity (%) | Reference |

| 1,2-dihydroxylation of 1-methylcyclohexene | Silica-supported 4-ethylphenylsulfonic acid | Continuous flow, solvent-free | 90 | 96 | nih.gov |

| Reductive etherification of 2-heptanone (B89624) with 1-butanol | Silica-supported this compound (EBSA/SiO₂) | Batch, 120°C, 150 psi H₂, with Pd/C | 88 | - | escholarship.org |

Fundamental Mechanisms of Catalytic Action of this compound

The catalytic activity of this compound stems from its strong Brønsted acidity. The sulfonic acid group (–SO₃H) is a powerful proton donor. In a catalytic cycle, these acid sites protonate the substrate, thereby activating it for subsequent reaction steps. For example, in esterification reactions, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

In the context of reductive etherification, the acid catalyst is essential for the initial activation of the carbonyl group of a ketone or aldehyde. escholarship.org This activation is followed by the addition of an alcohol to form a hemiacetal or acetal (B89532) intermediate. escholarship.org Without the acid catalyst, very little of the desired ether product is formed. escholarship.org

The strength of the acid sites is a critical factor influencing catalytic activity. The arenesulfonic groups, such as in this compound, generally exhibit higher activity compared to their aliphatic counterparts like propyl sulfonic acid. mdpi.com

The hydrophobic character of the support material and the organic tethers can also influence the catalytic activity. beilstein-journals.org In aqueous environments, a more hydrophobic microenvironment around the active site, potentially created by the ethylbenzene group, can help to prevent the deactivation of the acid sites by water. beilstein-journals.orgpsu.edu This is particularly relevant in reactions where water is a byproduct, such as esterification.

Co-catalysis and Synergistic Effects in this compound Catalyzed Systems

A notable application of this compound in a co-catalytic system is in the reductive etherification of carbonyl compounds, a key process for converting biomass-derived molecules into valuable products like biolubricants. Research has demonstrated that a dual-catalyst system comprising a hydrogenation catalyst, such as palladium on carbon (Pd/C), and an acid co-catalyst like silica-supported this compound, is highly effective. csic.es In this system, the two catalysts perform distinct and complementary roles. The this compound likely facilitates the initial steps of the reaction, such as enol ether formation, while the palladium catalyst is responsible for the subsequent hydrogenation.

Detailed research findings have highlighted the efficacy of this synergistic approach. For the reductive etherification of various carbonyl compounds with alcohols, the combination of 5% Pd/C with silica-supported this compound as a co-catalyst has been shown to produce ethers in yields ranging from 50% to 90%. csic.es This specific system operated under optimized conditions of 120 °C and 10 bar of hydrogen pressure. csic.es The success of this dual-catalyst system underscores the principle that combining a metal catalyst with a Brønsted acid catalyst can unlock efficient pathways for multi-step, one-pot syntheses.

The following table summarizes the key components and outcomes of this co-catalytic system.

| Primary Catalyst | Co-catalyst | Reaction Type | Substrates | Product Yield | Reference |

| 5% Palladium on Carbon (Pd/C) | Silica-supported this compound | Reductive Etherification | Carbonyl compounds and alcohols | 50-90% | csic.es |

This example illustrates a powerful strategy in reaction engineering, where the thoughtful pairing of catalysts like this compound with a metal catalyst can lead to significant improvements in reaction efficiency and product yield, particularly in the conversion of biomass to valuable chemicals.

Advanced Analytical Characterization of 4 Ethylbenzenesulfonic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of 4-ethylbenzenesulfonic acid. By probing the interactions of molecules with electromagnetic radiation, these methods provide a unique molecular fingerprint.

The spectra of this compound are characterized by vibrations of the sulfonic acid group (-SO₃H) and the substituted benzene (B151609) ring. Key vibrational modes for sulfonic acids include:

S=O Asymmetric and Symmetric Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically strong and appear in distinct regions of the spectrum.

S-O Stretching: The stretching of the S-OH single bond also gives rise to a characteristic absorption band.

C-S Stretching: The vibration of the bond connecting the sulfur atom to the benzene ring is typically observed in the fingerprint region. asianpubs.org

O-H Stretching: The hydroxyl group of the sulfonic acid exhibits a broad O-H stretching band, often influenced by hydrogen bonding, especially in the presence of water (hydrates).

The aromatic ring and the ethyl group also contribute to the spectra with characteristic C-H stretching and bending modes, as well as ring stretching vibrations. asianpubs.org The presence of water in hydrated forms of this compound can lead to shifts in the vibrational frequencies, particularly those involving the -SO₃H group, due to intermolecular hydrogen bonding.

Table 1: Typical Vibrational Modes for Aromatic Sulfonic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3200 - 2500 (broad) | Stretching of the hydroxyl bond in the sulfonic acid group. |

| Aromatic C-H Stretching | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |

| S=O Asymmetric Stretching | 1250 - 1160 | Asymmetric stretching of the two S=O bonds. |

| S=O Symmetric Stretching | 1080 - 1010 | Symmetric stretching of the two S=O bonds. |

| C-S Stretching | 760 ± 25 | Stretching of the carbon-sulfur bond. asianpubs.org |

Note: The exact frequencies for this compound may vary based on the physical state (solid, liquid) and presence of hydrates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. encyclopedia.pubresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the benzene ring, being in a para-substituted system, typically appear as two distinct doublets (an AA'BB' system). The acidic proton of the sulfonic acid group is often broad and may exchange with solvent protons, sometimes making it difficult to observe.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group and the four unique carbons of the para-substituted aromatic ring (two substituted and two unsubstituted).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₂-CH₃ | ¹H | ~1.2 (triplet) | ~15 |

| -CH₂-CH₃ | ¹H | ~2.7 (quartet) | ~28 |

| Aromatic H (ortho to -SO₃H) | ¹H | ~7.8 (doublet) | ~128 |

| Aromatic H (ortho to -CH₂CH₃) | ¹H | ~7.3 (doublet) | ~126 |

| Aromatic C (ipso to -SO₃H) | ¹³C | - | ~145 |

Note: Predicted values are estimates. Actual chemical shifts depend on the solvent and other experimental conditions.

Chromatographic Techniques for Separation and Quantification of this compound

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification. High-performance liquid chromatography (HPLC) is the most common technique used for this purpose.

Developing a robust HPLC method is crucial for the accurate analysis of this compound. actascientific.com Due to its polar and acidic nature, reversed-phase (RP) HPLC is a common approach. sielc.comsielc.com Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. actascientific.com

Column Selection: C18 columns are widely used, but for highly polar analytes like sulfonic acids, poor retention can be an issue. helixchrom.com Specialized columns like Newcrom R1 (a reverse-phase column with low silanol activity) or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide better retention and peak shape. sielc.comhelixchrom.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comsielc.com The pH of the aqueous phase is critical; using a buffer with a pH at least one unit away from the analyte's pKa is recommended to ensure a consistent ionization state. sigmaaldrich.com For sulfonic acids, acidic mobile phases (e.g., using phosphoric acid or formic acid) are common. sielc.comsielc.com

Detection: UV detection is frequently used, with the detection wavelength set to an absorbance maximum for the benzene ring, often around 220 nm. lcms.cznih.gov

Validation of the HPLC method according to ICH guidelines ensures its reliability for quantification, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 3: Example HPLC Method Parameters for Sulfonic Acid Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Newcrom R1 or C18, 5 µm | Provides reverse-phase separation suitable for polar analytes. sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | A common mobile phase for RP-HPLC of acidic compounds. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. nih.gov |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic ring. lcms.cznih.gov |

| Column Temp. | 40 °C | Can improve peak shape and reproducibility. lcms.cz |

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for both identification and quantification. lcms.cz MS offers high selectivity and sensitivity and provides molecular weight information, which is invaluable for confirming the identity of a peak in a chromatogram. waters.com

For MS-compatible methods, volatile buffers like formic acid or ammonium acetate are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.comlcms.cz In mass spectrometry, this compound (molecular weight 186.23 g/mol ) can be ionized and detected. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This fragmentation pattern serves as a structural fingerprint. For this compound, common fragment ions would result from the loss of the sulfonic acid group or cleavage of the ethyl group.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Source |

|---|---|---|

| 186 | Molecular Ion [M]⁺ | nih.gov |

| 107 | Fragment | nih.gov |

Data obtained from GC-MS analysis, but fragmentation principles are similar.

Advanced Characterization of Functionalized Materials Incorporating this compound Moieties

This compound and similar aromatic sulfonic acids are used to functionalize various materials, such as silica (B1680970) or polymers, to create solid acid catalysts. collectionscanada.gc.cascispace.com These materials find applications in various chemical processes, including esterification and alkylation. collectionscanada.gc.cagoogle.com The characterization of these functionalized materials is essential to confirm the successful incorporation of the acid moieties and to understand their physical and chemical properties.

A suite of analytical techniques is employed for this purpose:

Fourier Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of the sulfonic acid groups on the material by identifying their characteristic vibrational bands. collectionscanada.gc.ca

Elemental Analysis and Acid-Base Titration: These methods quantify the amount of sulfur or the number of acid sites, respectively, providing a measure of the functionalization density. collectionscanada.gc.ca

Nitrogen Adsorption (BET analysis): Characterizes the textural properties of the material, such as surface area and pore size, which are crucial for catalytic activity. collectionscanada.gc.ca

X-ray Diffraction (XRD): Investigates the crystalline structure of the support material. collectionscanada.gc.ca

Thermogravimetric Analysis (TGA): Determines the thermal stability of the functionalized material and can help quantify the attached organic moieties. collectionscanada.gc.ca

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology and particle size of the material. collectionscanada.gc.ca

For example, silica functionalized with this compound was used as a catalyst for biodiesel synthesis, and its performance was linked to its structural characteristics. scispace.com The characterization confirmed the presence of the organosulfonic acid sites, though leaching and thermal stability were identified as important factors in catalyst reusability. scispace.com

Morphological and Surface Analysis (e.g., SEM, N2 Adsorption-Desorption) for Supported Catalysts

The performance of heterogeneous catalysts, where an active component is dispersed on a support material, is intrinsically linked to their morphology and surface properties. Techniques such as Scanning Electron Microscopy (SEM) and nitrogen (N2) adsorption-desorption are indispensable for characterizing supported catalysts that utilize this compound or similar sulfonic acid functionalities.

Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface topography and morphology. For supported catalysts, SEM can reveal the particle size and shape of the support material, the distribution of the catalytic species, and any changes in morphology that occur after the incorporation of the acidic component. For instance, in the case of a silica-supported sulfonic acid catalyst, SEM images would typically show the spherical morphology of the silica particles. researchgate.netnih.gov The introduction of sulfonic acid groups is not expected to significantly alter the macroscopic morphology of the support material.

N2 Adsorption-Desorption analysis is employed to determine key textural properties of porous materials, including the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution. When a support material is functionalized with sulfonic acid groups, such as in the case of sulfonated activated carbon or polystyrene resins, a decrease in the surface area and pore volume is generally observed. researchgate.netresearchgate.net This reduction is attributed to the sulfonic acid groups occupying a portion of the pores and channels within the support structure. researchgate.net

The isotherms obtained from N2 adsorption-desorption measurements provide insights into the porous nature of the material. For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials, which are often used as catalyst supports. nih.gov The shape of the hysteresis loop can further elucidate the pore geometry.

The table below presents representative data on the textural properties of a support material before and after sulfonation, illustrating the typical effects of incorporating sulfonic acid groups.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Activated Carbon (AC) | 751 | 0.47 | 2.5 |

| Sulfonated Activated Carbon (AC-SO3H) | 602 | 0.38 | 2.4 |

This table provides illustrative data based on typical findings for sulfonated carbon catalysts to demonstrate the expected impact of sulfonation on the textural properties of a support material. researchgate.net

Molecular Weight Distribution Analysis by Gel Permeation Chromatography (GPC) for Polymers Synthesized with this compound

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. tandfonline.com This analysis is critical for polymers synthesized using this compound as a catalyst or a dopant, as the molecular weight and its distribution (polydispersity) significantly influence the polymer's mechanical, thermal, and processing properties.

In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The analysis of polymers containing sulfonic acid groups, such as those that might be synthesized or doped with this compound, can present challenges. The ionic nature of the sulfonic acid groups can lead to interactions with the GPC column packing material, causing peak broadening and tailing, which can interfere with accurate molecular weight determination. To mitigate these "polyelectrolyte effects," it is common practice to add a salt, such as lithium bromide (LiBr), to the mobile phase to screen the ionic interactions. researchgate.net

For example, in the characterization of sulfonated poly(arylene ether sulfone)s, GPC is used to monitor how the degree of sulfonation affects the molecular weight of the resulting polymer. tandfonline.comresearchgate.net An increase in the incorporation of sulfonic acid groups can lead to an increase in the polymer's molecular weight. researchgate.net

The following table shows hypothetical GPC data for a series of polymers synthesized with varying degrees of sulfonation, illustrating the impact on molecular weight and polydispersity.

| Polymer Sample | Degree of Sulfonation (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 10 | 25,000 | 50,000 | 2.0 |

| Polymer B | 20 | 28,000 | 58,800 | 2.1 |

| Polymer C | 30 | 32,000 | 70,400 | 2.2 |

This table presents illustrative GPC data for sulfonated polymers to demonstrate the expected trends in molecular weight and polydispersity with an increasing degree of sulfonation. Actual values would be dependent on the specific polymer and synthesis conditions.

Theoretical and Computational Chemistry of 4 Ethylbenzenesulfonic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic properties of molecules like 4-ethylbenzenesulfonic acid (4-EBSA). These computational approaches provide deep insights into the molecule's electronic structure, which governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) has become a principal method for investigating the properties of sulfonic acids and their derivatives. acs.org DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. wiley-vch.de These calculations have been used to probe the geometries and energetics of systems where 4-EBSA acts as a dopant for organic semiconductors. acs.orgresearchgate.net

The energy landscape of 4-EBSA can be mapped using DFT to identify stable conformers and transition states for various chemical processes. This is crucial for understanding its reactivity. For instance, DFT calculations have been employed to investigate the degradation intermediates of related sulfonated compounds, providing insights into potential reaction pathways. cnrs.fr

Furthermore, DFT is used to calculate key electronic properties that dictate the chemical behavior of 4-EBSA. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A systematic investigation based on DFT calculations revealed how covalent modifications could decrease the electron density of the O–H bond, thereby promoting the release of a proton (H+). sciengine.com Such studies are vital for understanding the role of 4-EBSA in applications like catalysis and as a dopant in conductive polymers. science.govuni-bayreuth.de

Table 1: Representative DFT-Calculated Properties of Aromatic Sulfonic Acids Note: This table presents typical data obtained from DFT calculations for aromatic sulfonic acids. Exact values for 4-EBSA depend on the specific functional and basis set used.

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy arrangement of atoms, including bond lengths (e.g., S=O, S-O, C-S) and angles. | Provides the foundational structure for all other property calculations and understanding steric effects. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the molecule's nucleophilic character and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the molecule's electrophilic character and sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. |

| Mulliken/NBO Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites; for example, the acidic proton on the sulfonyl group. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. mongoliajol.info |

Proton affinity (PA) and gas-phase acidity (GA) are fundamental thermochemical properties that quantify a molecule's intrinsic basicity and acidity, respectively, in the absence of solvent effects. nih.govnih.gov Computational methods, such as high-level ab initio and DFT calculations, are employed to determine these values with high accuracy. iastate.eduresearchgate.net The gas-phase acidity is defined as the Gibbs free energy change for the deprotonation reaction: AH → A⁻ + H⁺. nih.gov

For substituted benzenesulfonic acids, the nature of the substituent on the benzene (B151609) ring significantly influences the acidity. Theoretical studies have shown that electron-donating groups, such as the alkyl substituent in 4-EBSA, affect the electronic properties of the entire molecule. researchgate.net Specifically, an electron-donating alkyl group in the para-position reduces the gas-phase acidity of the sulfonic acid compared to an unsubstituted benzenesulfonic acid molecule. researchgate.netresearchgate.net This occurs because the ethyl group donates electron density to the aromatic ring, which slightly destabilizes the resulting sulfonate anion (A⁻), making the proton removal less favorable than in the unsubstituted case.

Table 2: Effect of Para-Substitution on Calculated Gas-Phase Acidity of Benzenesulfonic Acids

| Compound | Substituent (Para-position) | Electronic Effect | Effect on Gas-Phase Acidity (Compared to Benzenesulfonic Acid) |

|---|---|---|---|

| Benzenesulfonic Acid | -H | Reference | Reference |

| 4-Methylbenzenesulfonic acid | -CH₃ | Electron-donating | Reduced researchgate.netresearchgate.net |

| This compound | -CH₂CH₃ | Electron-donating | Reduced researchgate.net |

| 4-Nitrobenzenesulfonic acid | -NO₂ | Electron-withdrawing | Increased |

Computational Modeling of Intermolecular Interactions and Complex Formation

Computational chemistry is essential for modeling the non-covalent interactions that dictate how 4-EBSA associates with itself and with other molecules, such as water or organic bases. These interactions are critical to its physical properties and applications.

The interaction of 4-EBSA with water is of fundamental importance, particularly in the context of its use as a model for sulfonated ion-exchange resins. Quantum-chemical calculations using non-empirical methods have been performed to study the vibrational spectra of 4-EBSA hydrated by one to ten water molecules. researchgate.net

These computational studies analyze the influence of hydration on the vibrational frequencies of the sulfonic acid's functional groups. researchgate.net A key finding from these calculations, which complements experimental IR and Raman spectra, is that the sulfonic acid group becomes completely dissociated (forming the sulfonate anion, -SO₃⁻, and a hydronium ion, H₃O⁺) when three or more water molecules are present per functional group. researchgate.netresearchgate.net This demonstrates the formation of a stable hydrogen-bonding network where the proton is transferred to the water cluster. The calculations help interpret experimental spectra by assigning vibrational modes to specific structures of hydrated complexes, such as H₃O⁺·2H₂O. researchgate.net

4-EBSA can form molecular complexes with organic bases, leading to materials with interesting properties, such as liquid crystallinity (mesomorphism). Theoretical and experimental studies have investigated complexes formed between para-alkylsulfonic acids, including 4-EBSA, and pyridine (B92270) derivatives like 4-pyridyl-4'-n-alkyloxybenzoates. researchgate.netgrafiati.com

Using quantum chemistry methods like DFT, the structural units of these systems were modeled, revealing them to be hydrogen-bonded complexes. researchgate.netgrafiati.com A significant finding is the transfer of the proton from the sulfonic acid group of 4-EBSA to the nitrogen atom of the pyridine fragment. This results in the formation of a strong intermolecular hydrogen bond of the N⁺–H∙∙∙O⁻ type. grafiati.com The formation of these stable proton-transfer complexes induces mesomorphic behavior. Experimental data confirmed by methods like DSC and polarization thermomicroscopy show that these complexes exhibit enantiotropic mesomorphism, specifically forming a smectic type of mesophase. grafiati.com

Table 3: Properties of a Molecular Complex of this compound Based on data for complexes with pyridine derivatives.

| Complex Component 1 | Complex Component 2 (Example) | Primary Interaction | Resulting Property | Reference |

|---|---|---|---|---|

| This compound | 4-pyridyl-4'-n-heptyloxybenzoate | Proton transfer and N⁺–H∙∙∙O⁻ hydrogen bonding | Enantiotropic smectic mesophase (Liquid Crystal) | researchgate.netgrafiati.com |

| This compound | 4-pyridyl-4'-n-dodecyloxybenzoate | Proton transfer and N⁺–H∙∙∙O⁻ hydrogen bonding | Enantiotropic smectic mesophase (Liquid Crystal) | grafiati.com |

Simulation of Spectroscopic Properties and Reaction Pathways

Computational simulations are not only predictive but also serve as a vital tool for interpreting experimental data and exploring potential chemical transformations.

Quantum chemical calculations are highly effective for simulating the vibrational spectra (IR and Raman) of 4-EBSA and its derivatives. acs.org By calculating the vibrational frequencies and intensities, researchers can make detailed assignments of experimental spectral bands to specific molecular motions. For example, calculations on p-ethylbenzenesulfonic acid and its hydrates have allowed for the analysis of how hydration affects the frequencies of functional groups. researchgate.net This helps in understanding the degree of dissociation and the nature of hydrogen bonding in different environments. researchgate.net

While a complete simulation of complex reaction pathways remains a significant computational challenge, DFT and other methods can be used to explore the feasibility of certain reaction steps and identify likely intermediates and products. acs.orgresearchgate.net For instance, in studies related to the degradation of sulfonated resins, where 4-EBSA is a key structural unit, DFT has been used to predict degradation intermediates. cnrs.fr These intermediates can include compounds like 4-ethylbenzoic acid and various phenolic compounds, which are formed through the cleavage of C-S bonds under specific oxidative conditions. cnrs.fr Such simulations provide a molecular-level understanding of the reaction mechanisms that are difficult to probe experimentally.

Prediction of Vibrational Spectra (IR/Raman) and Conformational Analysis of this compound

Quantum-chemical calculations are instrumental in understanding the molecular structure and vibrational dynamics of this compound. researchgate.net Such calculations have been performed to predict the vibrational spectra (Infrared and Raman) of models like p-ethylbenzenesulfonic acid, often in hydrated forms to simulate conditions in materials like ion-exchanger resins. researchgate.net

The prediction of vibrational spectra is closely tied to this conformational analysis. Theoretical harmonic vibrational frequencies are calculated for the optimized geometries of the stable conformers. researchgate.net To improve accuracy and facilitate comparison with experimental data, these calculated frequencies are often scaled using specific factors determined by comparing theoretical and experimental fundamentals for a large set of vibrations. researchgate.net

Vibrational sum frequency spectroscopy (VSFS) has been used to study the sulfonate functional group at interfaces, identifying key vibrational modes. diva-portal.org The symmetric and asymmetric stretching modes of the sulfonate group are particularly informative. diva-portal.org Computational studies complement this by assigning specific calculated vibrational frequencies to observed experimental bands.

Table 1: Predicted Vibrational Frequencies for Sulfonic Acid Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Symmetric SO₃ Stretch | ~1048 | In-phase stretching of the three S-O bonds. diva-portal.org |

| Asymmetric SO₃ Stretch | ~1150 | Out-of-phase stretching of the S-O bonds. diva-portal.org |

This table is generated based on typical values for sulfonate groups; specific calculated values for this compound may vary based on the computational method and basis set used.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and analyzing transition states, researchers can understand how the molecule transforms and what factors control its reactivity.